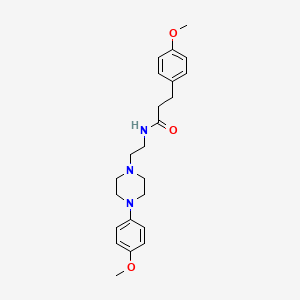

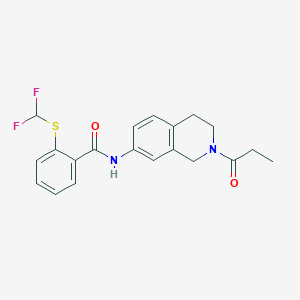

![molecular formula C24H22N4O4S B2475783 Ethyl 2-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 896286-85-4](/img/structure/B2475783.png)

Ethyl 2-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazo[1,2-a]pyridine core, a thioacetamido group, and a benzoate ester. Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. They can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis . The thioacetamido group and the benzoate ester group can also participate in various chemical reactions.Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activities

Synthesis of Imidazo[1,2-a]pyridines : Research has developed methods for synthesizing imidazo[1,2-a]pyridines, which are evaluated for their potential as antiulcer agents and H2-receptor antagonists. These compounds have shown potent antisecretory and cytoprotective activity, highlighting the significance of structural activity relationships in drug design (Katsura et al., 1992).

Biological Activity and Receptor Affinity : Certain ethyl benzamido and related derivatives exhibit selective affinity for peripheral-type benzodiazepine receptors, illustrating the potential for targeted therapeutic applications. This specificity underscores the compound's potential in modulating receptor-mediated processes (Schmitt et al., 1997).

Heterocyclic Compound Synthesis : Innovations in the synthesis of heterocyclic compounds incorporating thiadiazole moieties offer insights into creating new chemical entities with potential insecticidal properties. This research contributes to the development of novel agricultural chemicals (Fadda et al., 2017).

Catalysis and Chemical Transformations

- Catalytic Applications : Studies on molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y demonstrate their efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This showcases the role of such compounds in facilitating environmentally friendly chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).

Methodologies for Complex Molecule Synthesis

- Diversity-Oriented Synthesis : The development of libraries of substituted tetrahydropyrones via oxidative carbon-hydrogen bond activation and click chemistry exemplifies the compound's utility in generating structurally diverse molecules for biological screening. Such methodologies are crucial for discovering new drugs and materials (Zaware et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .

Mode of Action

The compound interacts with TAK1 and inhibits its enzymatic activity . It has been found that imidazo[1,2-b]pyridazine derivatives, like the compound , can inhibit TAK1 at nanomolar concentrations .

Biochemical Pathways

The inhibition of TAK1 affects various biochemical pathways. TAK1 is involved in the regulation of several signaling pathways, including those triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these pathways, leading to downstream effects such as altered cell growth and differentiation .

Result of Action

The inhibition of TAK1 by the compound can lead to significant molecular and cellular effects. For instance, it has been found to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM . This suggests that the compound could potentially be used as a therapeutic agent in conditions where TAK1 is overexpressed .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[[2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4S/c1-3-32-24(30)18-6-4-5-7-19(18)26-22(29)15-33-23-13-12-21-25-20(14-28(21)27-23)16-8-10-17(31-2)11-9-16/h4-14H,3,15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYYXLPCDROJSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

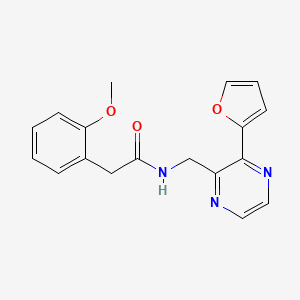

![2-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B2475701.png)

![N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2475705.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2475707.png)

![N-(1-cyano-3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2475711.png)

![2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2475712.png)

![5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid](/img/structure/B2475714.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2475716.png)

![(E)-N-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2475722.png)